molecular formula C15H12 B155047 1-Phenyl-1H-indene CAS No. 1961-96-2

1-Phenyl-1H-indene

Cat. No. B155047
Key on ui cas rn: 1961-96-2
M. Wt: 192.25 g/mol
InChI Key: PXORBAGTGTXORO-UHFFFAOYSA-N
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Patent
US05866704

Procedure details

1-Indanone (13.30 g, 0.1006 moles) was stirred in diethylether (300 mL) at -78° C. as PhMgBr (0.150 moles, 50.00 mL of 3.0M solution in diethylether) was added. The mixture was then allowed to slowly warm to 20°-25° C. and then stirred 16 hours. After the reaction period the mixture was poured on ice and then extracted with aqueous solutions of 1M HCI (1×100 mL), 1M NaHCO3 (1×100 mL), andthen H2O (1×100 mL). The organic layer was then dried over MgSO4. Filtration followed by removal of the volatiles resulted in the isolation of a yellow oil which by NMR was seen to still contain some 1-phenyl-1-indanol. This oil was then distilled under vacuum to yield the desired product as a pale yellow oil (18.56 g, 95.9 percent).
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
1-phenyl-1-indanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95.9%

Identifiers

REACTION_CXSMILES
C1(=O)C2C(=CC=CC=2)CC1.C1([Mg]Br)C=CC=CC=1.[C:19]1([C:25]2(O)[C:33]3[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=3)[CH2:27][CH2:26]2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C(OCC)C>[C:19]1([CH:25]2[C:33]3[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=3)[CH:27]=[CH:26]2)[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
13.3 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
1-phenyl-1-indanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCC2=CC=CC=C12)O

Conditions

Stirring
Type
CUSTOM
Details
stirred 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to 20°-25° C.
CUSTOM
Type
CUSTOM
Details
After the reaction period the mixture
ADDITION
Type
ADDITION
Details
was poured on ice
EXTRACTION
Type
EXTRACTION
Details
extracted with aqueous solutions of 1M HCI (1×100 mL), 1M NaHCO3 (1×100 mL), andthen H2O (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
followed by removal of the volatiles
CUSTOM
Type
CUSTOM
Details
resulted in the isolation of a yellow oil which by NMR
DISTILLATION
Type
DISTILLATION
Details
This oil was then distilled under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 18.56 g
YIELD: PERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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